(R)-(2,2-Difluorocyclopropyl)methanamine
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Overview
Description
®-(2,2-Difluorocyclopropyl)methanamine is a chiral amine compound characterized by the presence of a difluorocyclopropyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Difluorocyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of a difluorocyclopropane derivative with an amine source under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-(2,2-Difluorocyclopropyl)methanamine may involve large-scale cyclopropanation reactions using advanced catalytic systems to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Difluorocyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
®-(2,2-Difluorocyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(2,2-Difluorocyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group may enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The pathways involved can include modulation of enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (S)-(2,2-Difluorocyclopropyl)methanamine
- ®-(2,2-Difluorocyclopropyl)methanol
- ®-(2,2-Difluorocyclopropyl)amine
Uniqueness
®-(2,2-Difluorocyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(1R)-2,2-difluorocyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMZEPBEQCSYFX-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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